2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide
Description
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group at the 2-position, an ethoxyethyl group at the nitrogen atom, and a sulfonamide group at the 3-position.
Properties
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-2-15-7-6-12-16(13,14)8-4-3-5-11-9(8)10/h3-5,12H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNSNENBGYMJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide typically involves the following steps:
Chlorination of Pyridine: Pyridine is chlorinated at the 2-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 2-chloropyridine.
Sulfonation: The 2-chloropyridine undergoes sulfonation with chlorosulfonic acid (HSO3Cl) to form 2-chloropyridine-3-sulfonyl chloride.
Amidation: The sulfonyl chloride is then reacted with 2-ethoxyethylamine under basic conditions (e.g., using a base like triethylamine) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Products will vary depending on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Oxidation: Oxidized forms of the sulfonamide group.
Hydrolysis: Breakdown products include the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential antimicrobial properties, given the known activity of sulfonamides.
Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is likely similar to other sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of DHPS, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid pathway.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action, used widely as an antibiotic.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and as a part of combination therapy for malaria.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. Its ethoxyethyl group may enhance its solubility and bioavailability, making it a promising candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
